Levcromakalim

Descripción general

Descripción

Cromakalim es un vasodilatador que abre los canales de potasio. El isómero activo de cromakalim es levcromakalim. Actúa sobre los canales de potasio sensibles al ATP, causando hiperpolarización de la membrana. Este compuesto se utiliza para tratar la hipertensión al relajar el músculo liso vascular para reducir la presión arterial .

Aplicaciones Científicas De Investigación

Cromakalim tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los abridores de canales de potasio y sus efectos sobre la hiperpolarización de la membrana.

Biología: Cromakalim se utiliza para investigar el papel de los canales de potasio sensibles al ATP en varios procesos biológicos.

Medicina: El compuesto se utiliza para desarrollar tratamientos para la hipertensión y otras enfermedades cardiovasculares.

Industria: Cromakalim se utiliza en la industria farmacéutica para desarrollar nuevos medicamentos que se dirigen a los canales de potasio.

Mecanismo De Acción

Cromakalim ejerce sus efectos abriendo los canales de potasio sensibles al ATP en la plasmalema. Esta acción causa hiperpolarización de la membrana, lo que aleja el potencial de membrana del umbral, lo que dificulta la excitación de las células del músculo liso. Como resultado, el músculo liso vascular se relaja, lo que lleva a la vasodilatación y una reducción de la presión arterial .

Análisis Bioquímico

Biochemical Properties

Levcromakalim is a powerful smooth muscle relaxant . It acts by directly activating ATP-sensitive K+ channels . This activation leads to membrane hyperpolarization , which makes it more difficult to excite the cells and thereby causes relaxation . The compound has a purity of over 99% .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to robustly reduce periorbital mechanical thresholds in rats and induce anxiety-like behaviors and photophobia within 30 and 120 minutes, respectively . Moreover, it has been reported to induce headache and migraine attacks in 82-100% of participants .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with ATP-sensitive potassium channels . By acting on these channels, it causes membrane hyperpolarization . This action relaxes vascular smooth muscle, which can be used to treat hypertension .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have long-lasting effects. For instance, it has been reported to induce a long-lasting outward current in a concentration-dependent manner . Moreover, it has been found to induce a rapid-onset migraine-like phenotype that recovers in 2 hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For instance, in a study where Wistar rats were administered this compound (1 mg/kg, i.p.), it was found to induce a rapid-onset migraine-like phenotype .

Metabolic Pathways

This compound is involved in the ATP-sensitive potassium channel pathway . It acts on these channels, which are essential both in blood glucose regulation and cardiovascular homeostasis .

Subcellular Localization

The subcellular localization of this compound is not explicitly stated in the available literature. Given its mechanism of action on ATP-sensitive potassium channels , it can be inferred that it may be localized in areas where these channels are present.

Métodos De Preparación

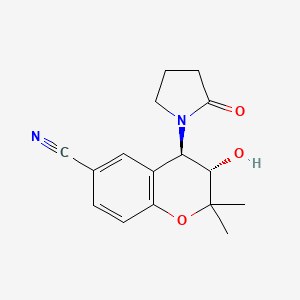

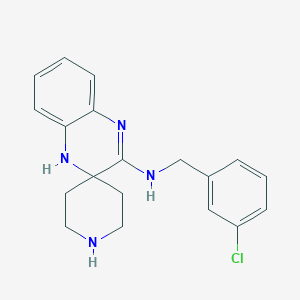

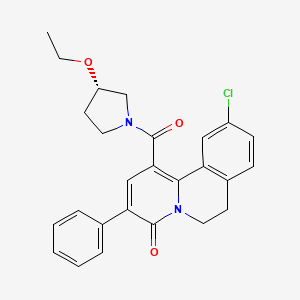

La síntesis de cromakalim involucra varios pasos. La reacción de 4-cianofenol (4-hidroxibenzonitrilo) con 2-hidroxi-2-metil-3-butino bajo catálisis de transferencia de fase probablemente procede a través de la formación de un carbocatión propargílico. Este intermedio ataca el anillo aromático, formando un catión alílico que captura el oxígeno fenólico adyacente, lo que resulta en el producto observado. El tratamiento con N-bromosuccinimida acuosa conduce a la formación de una bromohidrina, que se cicla a un epóxido en presencia de hidróxido de sodio. La apertura del anillo del oxirano con amoníaco da una mezcla de aminoalcoholes trans. Estos se resuelven, y el enantiómero 3S,4R se utiliza en la siguiente etapa. Este isómero se acilado con cloruro de 4-clorobutírilo para dar la cloroamida. El anión de la reacción de la amida con hidruro de sodio desplaza el cloro en el extremo de la cadena para formar el anillo de pirrolidina, lo que da como resultado levcromakalim .

Análisis De Reacciones Químicas

Cromakalim sufre varias reacciones químicas, que incluyen:

Oxidación: Cromakalim puede oxidarse bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: El compuesto puede reducirse utilizando agentes reductores comunes, lo que resulta en la formación de derivados reducidos.

Sustitución: Cromakalim puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos en condiciones adecuadas.

Ciclación: La formación del anillo de pirrolidina en la síntesis de levcromakalim es un ejemplo de una reacción de ciclación.

Los reactivos comunes utilizados en estas reacciones incluyen N-bromosuccinimida, hidróxido de sodio, amoníaco y cloruro de 4-clorobutírilo. Los principales productos formados a partir de estas reacciones son derivados de bromohidrina, epóxido y pirrolidina .

Comparación Con Compuestos Similares

Cromakalim es similar a otros abridores de canales de potasio como pinacidil, sulfato de minoxidil, nicorandil y diazóxido. Estos compuestos comparten perfiles similares en términos de su mecanismo de acción y efectos terapéuticos. cromakalim es único en su estructura molecular específica y su capacidad para dirigirse a los canales de potasio sensibles al ATP con alta especificidad .

Compuestos similares incluyen:

- Pinacidil

- Sulfato de minoxidil

- Nicorandil

- Diazoxide

La singularidad de Cromakalim radica en su interacción específica con los canales de potasio sensibles al ATP, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones terapéuticas .

Propiedades

IUPAC Name |

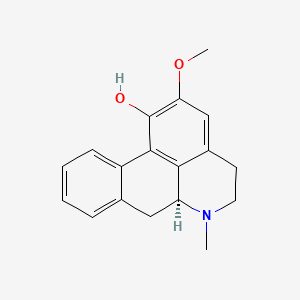

(3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZCRIROJQEVOT-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045677 | |

| Record name | Levcromakalim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94535-50-9, 94470-67-4 | |

| Record name | (-)-Cromakalim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94535-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cromakalim [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094470674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levcromakalim [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levcromakalim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVCROMAKALIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW7PN4BLDJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CROMAKALIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G4X367WA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1674868.png)